4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate
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Overview
Description
4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate is a chemical compound with the molecular formula C20H16FNO4S and a molecular weight of 385.41 g/mol . This compound is known for its unique structural features, which include a fluorophenyl group, a phenylsulfonyl group, and an anilinoacetate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate typically involves the reaction of 4-fluorophenyl acetic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then reacted with aniline to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl N-phenyl-N-(phenylsulfonyl)glycinate
- Glycine, N-phenyl-N-(phenylsulfonyl)-, 4-fluorophenyl ester
Uniqueness
4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(4-fluorophenyl) 2-[N-(benzenesulfonyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4S/c21-16-11-13-18(14-12-16)26-20(23)15-22(17-7-3-1-4-8-17)27(24,25)19-9-5-2-6-10-19/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJWXNFYVMGHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)OC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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